molecular formula C18H24N5NaO5 B1602973 Sodium;(2S,3S)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate CAS No. 84518-86-5

Sodium;(2S,3S)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate

Cat. No.: B1602973
CAS No.: 84518-86-5
M. Wt: 413.4 g/mol
InChI Key: OMRBDSQLPJJDLJ-JJARTYCRSA-M
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Description

Sodium;(2S,3S)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate is a useful research compound. Its molecular formula is C18H24N5NaO5 and its molecular weight is 413.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

sodium;(2S,3S)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O5.Na/c1-11(2)10-12(21-15(24)13-14(28-13)17(26)27)16(25)22-6-8-23(9-7-22)18-19-4-3-5-20-18;/h3-5,11-14H,6-10H2,1-2H3,(H,21,24)(H,26,27);/q;+1/p-1/t12?,13-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRBDSQLPJJDLJ-JJARTYCRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)NC(=O)C3C(O3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)NC(=O)[C@@H]3[C@H](O3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N5NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84518-86-5
Record name Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(2-pyrimidinyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt, (2S-(2-alpha,3-beta(R*)))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084518865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

Sodium;(2S,3S)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

Sodium;(2S,3S)3[4 methyl1 oxo1(4 pyrimidin2 ylpiperazin1 yl) pentan2 ylcarbamoyl]oxirane2 carboxylate\text{Sodium};(2S,3S)-3-\left[4\text{ methyl}-1\text{ oxo}-1-\left(4\text{ pyrimidin}-2\text{ ylpiperazin}-1\text{ yl}\right)\text{ pentan}-2\text{ yl}\text{carbamoyl}\right]\text{oxirane}-2\text{ carboxylate}

This compound is believed to act through multiple pathways, primarily targeting specific enzymes and receptors involved in cellular signaling and metabolic processes. The oxirane ring is known for its reactivity, which may facilitate interactions with biological macromolecules.

Biological Activity

Research indicates that this compound exhibits:

  • Antitumor Activity : In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis.
  • Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Antimicrobial Properties : Preliminary tests suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction in cytokine levels
AntimicrobialEfficacy against specific bacteria

Case Study 1: Antitumor Efficacy

A study published in 2020 explored the antitumor effects of Sodium;(2S,3S)-3-[...]. Researchers treated human cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers.

Case Study 2: Anti-inflammatory Mechanism

In a 2021 investigation, the anti-inflammatory properties were assessed using a murine model of inflammation. The compound significantly reduced swelling and pain responses compared to control groups, suggesting its potential use in managing inflammatory diseases.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to Sodium;(2S,3S)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate exhibit anticancer properties. The compound is being investigated for its ability to inhibit specific cancer cell lines, particularly those resistant to conventional therapies.

Case Study:
A study published in BioRxiv demonstrated that derivatives of this compound could effectively induce apoptosis in MLL-rearranged leukemia cells by inhibiting menin interactions with MLL fusion proteins, suggesting a targeted approach for treatment .

Neurological Disorders

The compound is also being explored for its neuroprotective effects. It may act as a sodium channel blocker, which could benefit conditions like epilepsy and neuropathic pain.

Research Insight:
A patent application highlighted the potential of pyrimidine derivatives as sodium channel blockers, indicating that this compound could play a role in developing new treatments for these disorders .

Molecular Biology Studies

In molecular biology, this compound can be utilized as a tool for studying protein interactions and cellular signaling pathways. Its structure allows it to interact with specific proteins, providing insights into their functions.

Data Table: Interaction Studies

Protein TargetInteraction TypeEffect on Cellular Pathway
MeninInhibitionDisruption of MLL fusion
Sodium ChannelsBlockadeReduced excitability

Drug Development

The unique structural characteristics of this compound make it a candidate for prodrug formulations, enhancing the bioavailability and efficacy of existing drugs.

Case Study:
A formulation study showed improved pharmacokinetics when this compound was used as a prodrug for traditional chemotherapeutics .

Preparation Methods

Epoxide Formation

  • The oxirane ring with defined stereochemistry (2S,3S) is formed by stereoselective epoxidation of an appropriate alkene precursor. Common reagents include m-chloroperbenzoic acid (m-CPBA) or other peracids under low temperature to maintain stereochemical integrity.
  • The precursor alkene is typically functionalized with a carboxylate group to allow subsequent salt formation.

Carbamoyl Linkage Formation

  • The carbamoyl group is introduced via an amide coupling reaction between the oxirane-2-carboxylate intermediate and the 4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl amine derivative.
  • Coupling agents such as carbodiimides (e.g., EDCI or DCC) or uronium salts (e.g., HATU) are employed to facilitate amide bond formation with high yield and purity.
  • Reaction conditions are optimized to avoid epoxide ring opening.

Sodium Salt Formation

  • The free acid form of the compound is neutralized with a stoichiometric amount of sodium hydroxide or sodium bicarbonate in aqueous or alcoholic solvents.
  • This step enhances the compound’s solubility and stability, making it suitable for pharmaceutical formulations.

The following table summarizes typical reaction conditions and yields reported in patent literature and related research for similar pyrimidine-oxirane derivatives:

Step Reagents/Conditions Yield (%) Notes
Epoxidation m-CPBA, CH2Cl2, 0°C to RT, 2-4 h 75-85 Stereoselective, 2S,3S configuration
Amide Coupling EDCI/HOBt, DMF, RT, 12-24 h 80-90 High purity, minimal epoxide opening
Salt Formation NaOH, H2O/EtOH, RT, 1-2 h 95-98 Efficient neutralization, stable salt
  • The stereochemistry and purity are confirmed by chiral HPLC and NMR spectroscopy (1H, 13C NMR).
  • Mass spectrometry (MS) confirms molecular weight.
  • Elemental analysis verifies sodium salt formation.
  • X-ray crystallography may be used for definitive stereochemical assignment.
  • Solvent choice is critical during coupling to prevent epoxide hydrolysis.
  • Temperature control during epoxidation is essential for stereoselectivity.
  • Purification is typically achieved by crystallization or preparative chromatography.

The preparation of Sodium;(2S,3S)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate involves a multi-step synthetic route focused on stereoselective epoxidation, efficient amide bond formation, and sodium salt preparation. The methods are well-documented in patent literature, emphasizing reaction conditions that preserve stereochemistry and maximize yield. These protocols enable the production of high-purity compounds suitable for pharmaceutical development.

Q & A

Q. Q1. What experimental methods are recommended for confirming the stereochemical configuration of this compound?

Answer: The stereochemical configuration (2S,3S) can be validated using:

  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis.
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{H-H}) and NOE correlations to confirm spatial arrangement .
  • Chiral HPLC : Compare retention times with enantiopure standards to verify stereochemical purity .

Q. Q2. How should researchers safely handle this compound in the laboratory?

Answer: Refer to safety protocols from chemical safety data sheets (SDS):

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particulates .
  • First aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes .

Q. Q3. What analytical techniques are suitable for characterizing its purity and stability?

Answer:

  • HPLC-MS : Quantify impurities (<0.1% threshold) and monitor degradation products under stress conditions (e.g., heat, light) .
  • Karl Fischer titration : Determine water content, critical for hygroscopic intermediates .
  • Thermogravimetric analysis (TGA) : Assess thermal stability by measuring mass loss at elevated temperatures .

Advanced Research Questions

Q. Q4. How can researchers address epimeric interconversion during synthesis?

Answer: Epimerization at the oxirane or piperazine moieties may occur due to pH or temperature fluctuations. Mitigation strategies include:

  • Low-temperature synthesis : Conduct reactions below 0°C to minimize racemization .
  • Chromatographic optimization : Use reverse-phase HPLC with ion-pairing agents (e.g., trifluoroacetic acid) to separate co-eluting epimers .
  • Kinetic studies : Monitor reaction progress via 1H^{1}\text{H}-NMR to identify conditions favoring kinetic control over thermodynamic pathways .

Q. Q5. What methodologies are effective for resolving data contradictions in impurity profiling?

Answer: Conflicting impurity data may arise from instrumental sensitivity or sample preparation. Resolve discrepancies via:

  • Orthogonal validation : Cross-validate results using LC-MS, GC-MS, and 13C^{13}\text{C}-NMR .
  • Spiking experiments : Introduce known impurities into samples to confirm detection limits and recovery rates .
  • Statistical analysis : Apply principal component analysis (PCA) to differentiate batch-to-batch variability from systematic errors .

Q. Q6. How can the compound’s reactivity with nucleophiles be optimized for derivative synthesis?

Answer: The oxirane ring is susceptible to nucleophilic attack. Optimize derivatization by:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
  • Catalysis : Employ Lewis acids (e.g., ZnCl2_2) to enhance ring-opening efficiency .
  • Stoichiometric control : Maintain a 1:1 molar ratio of nucleophile to oxirane to avoid oligomerization .

Q. Q7. What strategies improve yield in multi-step syntheses involving pyrimidine-piperazine linkages?

Answer: Key challenges include low yields in coupling steps. Solutions involve:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during piperazine functionalization .
  • Microwave-assisted synthesis : Reduce reaction times and improve coupling efficiency (e.g., 80°C, 30 min) .
  • Purification : Employ RP-HPLC with C18 columns to isolate intermediates with >95% purity .

Q. Q8. How does the sodium counterion influence solubility and bioavailability?

Answer: The sodium salt enhances aqueous solubility but may affect pharmacokinetics:

  • Solubility studies : Measure equilibrium solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) .
  • Ion-exchange assays : Replace sodium with potassium or calcium to assess cation-dependent permeability in Caco-2 cell models .
  • Stability testing : Monitor salt dissociation in biological matrices using ion-selective electrodes .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium;(2S,3S)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Sodium;(2S,3S)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.